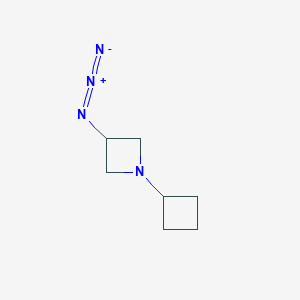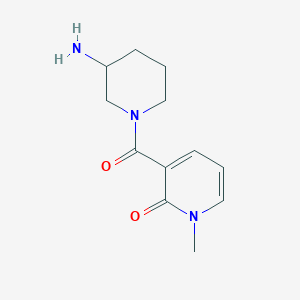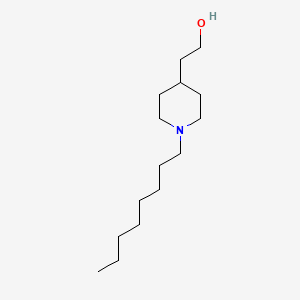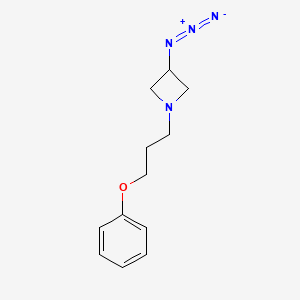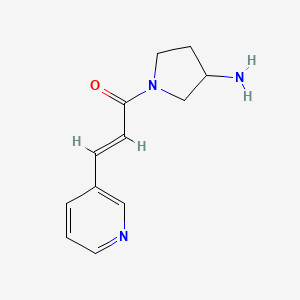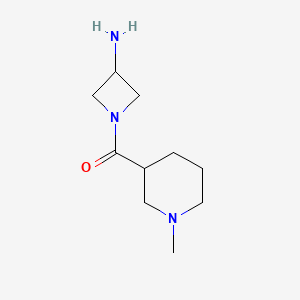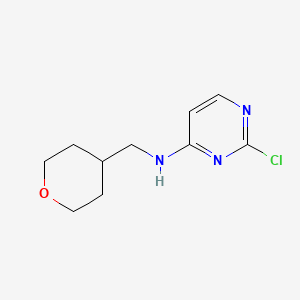
2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity :
- Suzdalev et al. (2013) studied the reactions of certain isomers with aromatic amines, leading to pyrimido[1,2-a]indole derivatives. These derivatives were structurally confirmed by X-ray analysis (Suzdalev, Den’kina, & Tkachev, 2013).
- Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) explored pyrimidinic Schiff bases as corrosion inhibitors, demonstrating their effectiveness even at low concentrations and their mixed-type inhibitory nature (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
- Botta et al. (1985) reported the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives, which have potential applications in synthesizing diverse chemical compounds (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).
Biological and Pharmacological Applications :
- Lesher, Singh, and Mielens (1982) studied 4-chloro-2-(4-pyridinyl)pyrimidines and their derivatives for potential antiallergic activity. This study suggests the scope of such compounds in developing antiallergy medications (Lesher, Singh, & Mielens, 1982).
- Wei, Babich, Eckelman, and Zubieta (2005) conducted a study on rhenium tricarbonyl core complexes of thymidine and uridine derivatives, indicating the potential use of these complexes in medical imaging and therapy (Wei, Babich, Eckelman, & Zubieta, 2005).
- Hurst, Stacey, Nethercleft, Rahim, and Harnden (1988) synthesized pyrimidinyl and thiazolyl ureas and thioureas, highlighting their potential use in pharmacological applications (Hurst, Stacey, Nethercleft, Rahim, & Harnden, 1988).
Material Science Applications :
- Zanatta, Flores, Amaral, Bonacorso, Martins, and Flores (2005) explored the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones with other compounds to produce derivatives, indicating potential applications in material science (Zanatta, Flores, Amaral, Bonacorso, Martins, & Flores, 2005).
Propriétés
IUPAC Name |
2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-1-9(14-10)13-7-8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPPMKUOUGOKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)




